Cas no 130636-79-2 (2-Allyloxy-4-nitrophenol)

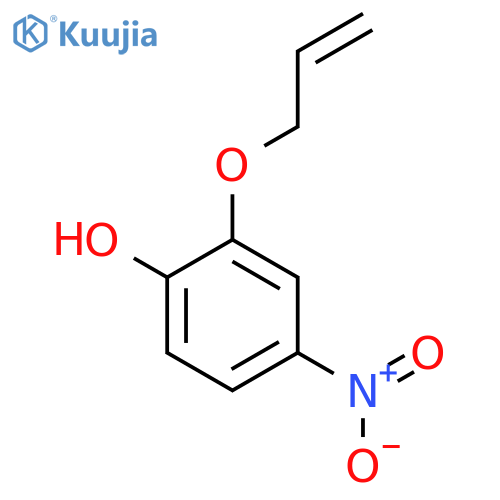

2-Allyloxy-4-nitrophenol structure

商品名:2-Allyloxy-4-nitrophenol

CAS番号:130636-79-2

MF:C9H9NO4

メガワット:195.172062635422

MDL:MFCD20483302

CID:5158735

2-Allyloxy-4-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 2-Allyloxy-4-nitrophenol

- 4-nitro-2-prop-2-enoxyphenol

- 2-allyloxy4-nitrophenol

- 2-AllyIoxy-4-nitrophenol

- 4-nitro-2-(prop-2-en-1-yloxy)phenol

- Phenol, 4-nitro-2-(2-propen-1-yloxy)-

-

- MDL: MFCD20483302

- インチ: 1S/C9H9NO4/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6,11H,1,5H2

- InChIKey: HJHBFZRRZKZOTE-UHFFFAOYSA-N

- ほほえんだ: O(CC=C)C1C(=CC=C(C=1)[N+](=O)[O-])O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 213

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 75.3

2-Allyloxy-4-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB546479-1g |

2-Allyloxy-4-nitrophenol; . |

130636-79-2 | 1g |

€428.70 | 2025-02-21 | ||

| abcr | AB546479-1 g |

2-Allyloxy-4-nitrophenol; . |

130636-79-2 | 1g |

€417.40 | 2023-06-14 | ||

| Key Organics Ltd | MS-20815-1g |

2-Allyloxy-4-nitrophenol |

130636-79-2 | >95% | 1g |

£260.00 | 2025-02-08 |

2-Allyloxy-4-nitrophenol 関連文献

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

130636-79-2 (2-Allyloxy-4-nitrophenol) 関連製品

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:130636-79-2)2-Allyloxy-4-nitrophenol

清らかである:99%

はかる:1g

価格 ($):254.0